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molecular formula C11H15NO4S B8403775 [Ethoxycarbonyl-(2-thiophen-2-yl-ethyl)-amino]-acetic acid CAS No. 951259-18-0

[Ethoxycarbonyl-(2-thiophen-2-yl-ethyl)-amino]-acetic acid

Cat. No. B8403775
M. Wt: 257.31 g/mol
InChI Key: BFMLYOQNSDGXQW-UHFFFAOYSA-N
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Patent
US07872031B2

Procedure details

To solution of ethyl(ethoxycarbonyl)methyl-2-(5-bromothiophen-2-yl)ethylcarbamate (30.0 g, 105.26 mmol) in ethanol at 0° C. was added dropwise 200 mL of 1N NaOH. The reaction mixture was warmed to RT and stirred for 24 hours. The reaction mixture was extracted with Et2O to remove unreacted starting material and the aqueous layer acidified to pH=1 with 1N HCl. The aqueous solution was extracted with ethyl acetate (2×500 mL) and the combined organics were washed with brine solution, dried (Na2SO4), filtered, and evaporated to obtain crude product. 2-(N-(Ethoxycarbonyl)-N-(2-(thiophen-2-yl)ethyl)amino)acetic acid (74% yield) was obtained as a colorless solid after washing the crude product with pentane; ES-MS: 258.2 (M+H).
Name
ethyl(ethoxycarbonyl)methyl-2-(5-bromothiophen-2-yl)ethylcarbamate
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[N:5]([CH2:14][C:15]([O:17]CC)=[O:16])[CH2:6][CH2:7][C:8]1[S:9][C:10](Br)=[CH:11][CH:12]=1)[CH3:2].[OH-].[Na+]>C(O)C>[CH2:1]([O:3][C:4]([N:5]([CH2:14][C:15]([OH:17])=[O:16])[CH2:6][CH2:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:20])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl(ethoxycarbonyl)methyl-2-(5-bromothiophen-2-yl)ethylcarbamate
Quantity
30 g
Type
reactant
Smiles
C(C)OC(N(CCC=1SC(=CC1)Br)CC(=O)OCC)=O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with Et2O
CUSTOM
Type
CUSTOM
Details
to remove unreacted
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain crude product

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)N(CCC=1SC=CC1)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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